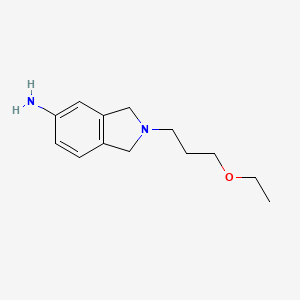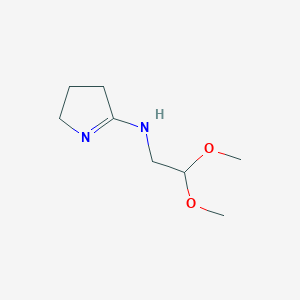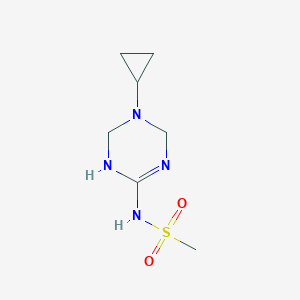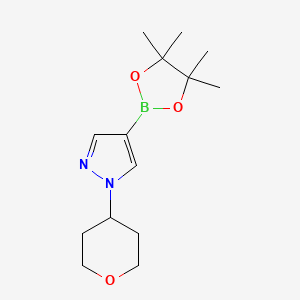
2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Übersicht
Beschreibung
The compound “2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The compound has an ethoxypropyl group and an amine group attached to it. The presence of these functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a isoindoline core structure with an ethoxypropyl group and an amine group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group might participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic, and the ethoxy group could potentially increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
1. Condensation Reactions
2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine is involved in various condensation reactions. For example, the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a novel class of isoindolinones (Opatz & Ferenc, 2004). Additionally, the amination of bromo-derivatives of 4-ethoxy-pyridine possibly involves intermediates related to this compound (Pieterse & Hertog, 2010).
2. Synthesis of N-Substituted Derivatives
N-substituted derivatives of 2,3-dihydro-1H-isoindoles, like this compound, can be synthesized from α,α'-dibromo-o-xylene and primary amines in basic medium. This method has been highlighted for its efficiency and excellent yields (Subbarayappa & Patoliya, 2009).
3. Catalytic Reactions
The compound is also involved in catalytic reactions. For instance, a study on the reaction of (3-aminopropyl)dimethylethoxysilane with amine catalysts on silica surfaces could be related to the reactivity of similar amines like this compound (White & Tripp, 2000).
4. Synthesis of Polyimides and Polysiloxanes
This compound is potentially relevant in the synthesis of polymers. For instance, the synthesis of water-soluble hyperbranched polysiloxanes simultaneously containing hydroxyl and primary amine groups involves compounds with similar chemical structures (Niu et al., 2016).
5. Pharmaceutical Applications
In pharmaceutical research, derivatives of 2,3-dihydro-1H-isoindoles are studied for their potential applications. For example, synthesis and herbicidal activity studies of certain compounds involving similar chemical structures indicate their potential in agricultural applications (Wang, Sun, & Huang, 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3-ethoxypropyl)-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-7-3-6-15-9-11-4-5-13(14)8-12(11)10-15/h4-5,8H,2-3,6-7,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJHDULCWSORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)







![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)

![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
